5-Fluoro-2-(oxolan-3-yloxy)pyrimidine
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Overview
Description
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in DMSO or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Scientific Research Applications
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity can disrupt normal biochemical processes by inhibiting enzymes or altering nucleic acid structures. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar anticancer properties.
2-Fluoropyridine: A fluorinated pyridine derivative with applications in medicinal chemistry
Uniqueness
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is unique due to its specific structure, which combines the fluorinated pyrimidine core with an oxolane ring. This combination can enhance its stability and biological activity compared to other fluorinated pyrimidines .
Biological Activity
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is a fluorinated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom attached to the pyrimidine ring, which enhances its biological activity by influencing molecular interactions. The oxolane (tetrahydrofuran) moiety contributes to the compound's stability and solubility, making it suitable for various biological applications.
The primary mechanism of action for this compound involves its interaction with critical enzymes and nucleic acids:
- Enzyme Inhibition : The compound inhibits thymidylate synthase, an enzyme essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.
- Nucleic Acid Interaction : It can incorporate into nucleic acids, disrupting normal cellular processes. The presence of fluorine enhances the compound's ability to interfere with DNA and RNA synthesis.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of murine leukemia cells (L5178Y) with efficacy comparable to established chemotherapeutic agents like 5-fluorouracil .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
5-Fluorouracil | Inhibits thymidylate synthase | Widely used in cancer therapy |
5-Fluoro-2'-deoxyuridine | Similar mechanism; incorporated into DNA | Effective against various tumors |
This compound | Inhibits thymidylate synthase; disrupts nucleic acids | Promising candidate in anticancer research |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in L5178Y leukemia cells at concentrations as low as 10 μM, indicating potent anticancer activity .
- Mechanistic Insights : Further investigations revealed that the compound's fluorinated structure enhances its binding affinity to thymidylate synthase, leading to more effective inhibition compared to non-fluorinated analogs.
- Synergistic Effects : Combination studies with other chemotherapeutics showed that this compound could enhance the efficacy of existing treatments by targeting multiple pathways involved in cancer cell proliferation .
Properties
IUPAC Name |
5-fluoro-2-(oxolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWCUZKNIAFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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